6-(2-Methoxyphenyl)picolinic acid
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Overview
Description
6-(2-Methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C13H11NO3, and it has a molecular weight of 229.23 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-(2-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.
Biochemical Pathways
It is known that the compound plays a role in zinc transport , which is crucial for the function of many proteins and enzymes in the body.
Result of Action
This compound has been shown to have antiviral activity in vitro and in vivo . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)picolinic acid typically involves the reaction of 2-methoxybenzaldehyde with picolinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boronic acids as reagents and palladium as a catalyst under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
6-(2-Methoxyphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Medicine: It has shown promise in drug development and clinical trials for various medical conditions.
Industry: The compound is used in the development of novel herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.
Comparison with Similar Compounds
6-(2-Methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:
Picloram: A picolinic acid derivative used as a herbicide.
Halauxifen-methyl: A synthetic auxin herbicide with a similar structural skeleton.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other picolinic acid derivatives primarily used as herbicides.
Properties
IUPAC Name |
6-(2-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISLHFFDIVAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509789 |
Source
|
Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-69-7 |
Source
|
Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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